molecular formula C7H9N3O4S B13958541 Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate

Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate

Cat. No.: B13958541
M. Wt: 231.23 g/mol
InChI Key: NCRMKDIALKPINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate is a chemical compound with the molecular formula C7H9N3O4S. This compound is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate typically involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates. This reaction produces methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates, which can be further converted into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate
  • Methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetate

Uniqueness

Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate is unique due to its specific functional groups and the presence of the methoxycarbonylamino moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate

InChI

InChI=1S/C7H9N3O4S/c1-13-5(11)3-4-8-6(15-10-4)9-7(12)14-2/h3H2,1-2H3,(H,8,9,10,12)

InChI Key

NCRMKDIALKPINM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NSC(=N1)NC(=O)OC

Origin of Product

United States

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